5-Bromo-1-chloro-2,3-dimethoxybenzene CAS 1881332-60-0
5-Bromo-1-chloro-2,3-dimethoxybenzene CAS 1881332-60-0
An In-Depth Technical Guide to 5-Bromo-1-chloro-2,3-dimethoxybenzene (CAS 1881332-60-0)
Abstract
5-Bromo-1-chloro-2,3-dimethoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two electron-donating methoxy groups and two distinct halogen atoms (bromine and chlorine), offers multiple reactive sites for derivatization. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, in-depth mechanistic insights, robust characterization methodologies, and a discussion of its potential applications in medicinal chemistry and materials science. The protocols and analyses are presented with the causality behind experimental choices to ensure both technical accuracy and practical reproducibility.
Core Compound Analysis
5-Bromo-1-chloro-2,3-dimethoxybenzene is a halogenated derivative of veratrole (1,2-dimethoxybenzene). The strategic placement of bromo and chloro substituents makes it an attractive intermediate for creating complex molecular architectures, particularly through selective cross-coupling reactions.
Chemical Structure and Properties
The foundational structure provides a platform for diverse chemical transformations.
Caption: Proposed two-step synthesis workflow.
Step 1: Sandmeyer Reaction for Chlorination
Core Principle: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aryl amine into an aryl halide. [1][2]The process involves two key stages: the formation of a diazonium salt from the amine using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by a copper(I)-catalyzed substitution of the diazonium group with a halide. [3][4]This method is exceptionally reliable for installing a halogen at a specific position defined by the initial amine.
Mechanism Insight: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) salt acts as a catalyst, initiating a single-electron transfer to the diazonium ion. This generates an aryl radical and releases dinitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the Cu(I) catalyst. [1]
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Synthesis of 1-Chloro-2,3-dimethoxybenzene
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,3-dimethoxyaniline (1.0 eq.) in a 3M solution of hydrochloric acid (HCl). Cool the mixture to 0-5°C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change.
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Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5°C.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl.
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While stirring vigorously, add the cold diazonium salt solution portion-wise to the CuCl solution. Effervescence (release of N₂ gas) will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Work-up and Purification:
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Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (DCM, 3x volumes).
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Combine the organic layers and wash sequentially with 1M NaOH and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-chloro-2,3-dimethoxybenzene.
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Step 2: Regioselective Bromination
Core Principle: The introduction of the bromine atom is achieved via electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho, para-directing groups. The position C5 is para to the C2-methoxy group and ortho to the C3-methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack.
Mechanism Insight: A brominating agent, such as bromine (Br₂) in acetic acid, generates the electrophilic bromine species. The π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base (e.g., acetate) then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.
Caption: Mechanism of electrophilic aromatic bromination.
Experimental Protocol: Synthesis of 5-Bromo-1-chloro-2,3-dimethoxybenzene
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Reaction Setup:
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Dissolve 1-chloro-2,3-dimethoxybenzene (1.0 eq.) in glacial acetic acid in a flask protected from light.
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Cool the solution to 10-15°C.
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Bromination:
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Slowly add a solution of bromine (Br₂, 1.05 eq.) in glacial acetic acid dropwise to the stirred solution.
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Monitor the reaction by TLC or GC-MS. Once the starting material is consumed (typically 1-3 hours), the reaction is complete.
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Work-up and Purification:
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Carefully pour the reaction mixture into a beaker of ice water containing a small amount of sodium bisulfite to quench any excess bromine.
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A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-bromo-1-chloro-2,3-dimethoxybenzene. [5]
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Characterization and Quality Control
A multi-technique approach is essential to confirm the structure and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Two singlets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent aromatic protons. - Two singlets in the upfield region (δ 3.8-4.0 ppm), each integrating to 3H, for the two methoxy groups. |
| ¹³C NMR | - Six distinct signals in the aromatic region (δ 110-160 ppm) for the benzene ring carbons. - Two signals in the upfield region (δ 55-65 ppm) for the methoxy carbons. |
| Mass Spec. (EI) | - A complex molecular ion (M⁺) cluster around m/z 250, 252, 254 due to the presence of both ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. The M+2 peak will be exceptionally intense. |
| IR Spectroscopy | - C-O stretching (ether): ~1250-1000 cm⁻¹ - C-H stretching (aromatic): ~3100-3000 cm⁻¹ - C=C stretching (aromatic): ~1600-1450 cm⁻¹ - C-Cl and C-Br stretching in the fingerprint region (<800 cm⁻¹). [6] |
| Purity (HPLC/GC) | - A single major peak indicating >95% purity. |
Applications and Future Research
While 5-bromo-1-chloro-2,3-dimethoxybenzene is primarily a research chemical, its structure is highly conducive to further synthetic elaboration, making it a valuable intermediate.
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Medicinal Chemistry: Halogenated aromatic scaffolds are prevalent in pharmaceuticals. The bromo and chloro groups can be selectively functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid construction of compound libraries for drug discovery. [7][8]* Agrochemicals: Similar to medicinal chemistry, many modern pesticides and herbicides are built upon poly-substituted aromatic cores. This compound could serve as a key precursor in the synthesis of novel agrochemical active ingredients. [7][9]* Materials Science: The dimethoxybenzene core is related to structures used in the development of organic electronics and conducting polymers. [10]Further derivatization could lead to novel materials with tailored electronic or optical properties.
Safety and Handling
As a halogenated organic compound, 5-bromo-1-chloro-2,3-dimethoxybenzene should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
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Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. NOP. Available at: [Link]
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Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. ResearchGate. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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[YF-3098] CAS 1881332-60-0 | 5-bromo-1-chloro-2,3-dimethoxybenzene 95%. LABFIND. Available at: [Link]
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Authentication of 5-bromo-3-chloro-1,2-dimethoxybenzene. figshare. (2019). Available at: [Link]
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2,3-Dimethoxyaniline. PubChem. Available at: [Link]
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- Supporting Information: Bromophenols from the Marine Red Alga.
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1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. Available at: [Link]
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- Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. Analytical Methods (RSC Publishing), (2019).
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Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
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